

JNJ-26489112: A Technical Overview of its

**Discovery and Synthesis** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26489112 |           |
| Cat. No.:            | B1673008     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JNJ-26489112** is a novel anticonvulsant agent developed by Johnson & Johnson as a potential treatment for epilepsy. Designed as a successor to topiramate, **JNJ-26489112** was engineered to exhibit a more favorable side-effect profile, notably by minimizing activity against carbonic anhydrase.[1] This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of **JNJ-26489112**, intended for professionals in the fields of neuroscience, medicinal chemistry, and drug development.

## **Discovery and Rationale**

The development of **JNJ-26489112** was part of a broader effort to identify novel, broad-spectrum anticonvulsants with improved tolerability. The core chemical scaffold is a sulfamide derivative, a class of compounds explored for their potential as "neurostabilizers" for various neurological disorders beyond epilepsy, including migraine, bipolar disorder, and neuropathic pain.

The discovery process involved the synthesis and screening of a series of sulfamide derivatives. **JNJ-26489112**, identified as compound 4 in the primary publication, emerged as a promising candidate due to its potent anticonvulsant activity in preclinical rodent models of audiogenic, electrically induced, and chemically induced seizures.



## **Synthesis**

The synthesis of **JNJ-26489112**, chemically named (S)-N-[(6-Chloro-2,3-dihydrobenzo[2] [3]dioxin-2-yl)methyl]sulfamide, is detailed in the patent literature. A novel crystalline form and the process for its preparation are also described.

# Experimental Protocol: Synthesis of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide

A detailed, step-by-step synthesis protocol would be derived from the cited patent (EA018567B1) if the full text were available. The following is a generalized representation based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanamine

A detailed protocol for the synthesis of this key intermediate is not publicly available. However, analogous syntheses often involve the reaction of a protected aminomethyl group with the appropriate chlorinated benzodioxane precursor, followed by deprotection.

Step 2: Sulfamoylation of the amine intermediate

The amine intermediate is reacted with a sulfamoylating agent, such as sulfamoyl chloride, in an appropriate solvent and under controlled temperature conditions to yield the final product, **JNJ-26489112**.

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

## **Pharmacological Profile**

**JNJ-26489112** exhibits a multi-modal mechanism of action, contributing to its broad-spectrum anticonvulsant activity. Its primary targets are voltage-gated ion channels.

#### **Mechanism of Action**

The anticonvulsant effects of **JNJ-26489112** are attributed to its activity as an inhibitor of voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, and as an opener of



potassium (K+) channels. This combination of actions leads to a reduction in neuronal hyperexcitability.

## **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway for **JNJ-26489112**'s anticonvulsant activity.





Click to download full resolution via product page

Proposed mechanism of action for JNJ-26489112.



## **Preclinical Efficacy**

**JNJ-26489112** demonstrated significant anticonvulsant effects in various rodent models. The following table summarizes key efficacy data.

| Assay                      | Animal Model | Endpoint                              | ED50 |
|----------------------------|--------------|---------------------------------------|------|
| Audiogenic Seizures        | Mouse        | Protection from seizures              | -    |
| Maximal Electroshock (MES) | Mouse/Rat    | Abolition of tonic hindlimb extension | -    |
| Pentylenetetrazol<br>(PTZ) | Mouse        | Inhibition of clonic seizures         | -    |

Note: Specific ED50 values from primary literature are required for a complete table.

#### **Experimental Protocols: In Vivo Anticonvulsant Models**

Maximal Electroshock (MES) Seizure Test

- Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
- Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
- Procedure:
  - Administer JNJ-26489112 or vehicle control intraperitoneally (i.p.) or orally (p.o.).
  - At the time of predicted peak effect, apply a drop of saline to the animal's corneas.
  - Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.
  - Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
  - Abolition of the tonic hindlimb extension is considered protection.



• Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ) Induced Seizure Test

- Animals: Male albino mice.
- Reagent: Pentylenetetrazol (PTZ) solution in saline.
- Procedure:
  - Administer JNJ-26489112 or vehicle control (i.p. or p.o.).
  - After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
  - Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
  - Record the latency to the first seizure and the presence or absence of seizures.
- Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

Audiogenic Seizure Model

- Animals: A susceptible mouse strain (e.g., DBA/2 mice).
- Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a high-intensity sound).
- Procedure:
  - Administer JNJ-26489112 or vehicle control.
  - At the time of expected peak effect, place the mouse in the chamber and expose it to the sound stimulus for a defined duration (e.g., 60 seconds).



- Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
- Score the severity of the seizure based on a predefined scale.
- Data Analysis: Calculate the dose that prevents the tonic seizure component in 50% of the animals (ED50).

## In Vitro Pharmacology

The effects of **JNJ-26489112** on specific ion channels were characterized using electrophysiological and fluorescence-based assays.

| Target                     | Assay Type                        | Metric | Value |
|----------------------------|-----------------------------------|--------|-------|
| N-type Calcium<br>Channels | Fluorescence-based<br>Ca2+ influx | IC50   | 34 μΜ |
| Carbonic Anhydrase I       | Enzyme inhibition                 | IC50   | 18 μΜ |
| Carbonic Anhydrase II      | Enzyme inhibition                 | IC50   | 35 μΜ |

## **Experimental Protocols: In Vitro Assays**

Voltage-Gated Sodium Channel Electrophysiology

- Cell Line: A cell line stably expressing the desired human voltage-gated sodium channel subtype (e.g., HEK-293 cells).
- Technique: Whole-cell patch-clamp electrophysiology.
- Procedure:
  - Culture the cells to an appropriate confluency.
  - Establish a whole-cell recording configuration.
  - Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).



- Perfuse the cells with varying concentrations of JNJ-26489112.
- Measure the peak inward sodium current in the presence and absence of the compound.
- Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

N-type Calcium Channel Fluorescence Assay

- Cell Line: A cell line endogenously or heterologously expressing N-type calcium channels (e.g., IMR-32 human neuroblastoma cells).
- Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a depolarizing agent (e.g., KCI).
- Procedure:
  - Load the cells with the fluorescent dye.
  - Pre-incubate the cells with various concentrations of JNJ-26489112.
  - Stimulate the cells with the depolarizing agent to open the voltage-gated calcium channels.
  - Measure the change in fluorescence intensity using a fluorescence plate reader.
- Data Analysis: Determine the IC50 for the inhibition of the calcium influx.

#### **Pharmacokinetics**

The pharmacokinetic properties of **JNJ-26489112** have been evaluated in preclinical species and in humans.

#### **Preclinical Pharmacokinetics**



| Species | Dose     | Route | Cmax<br>(ng/mL) | Tmax (h) | t1/2 (h) | AUC<br>(ng·h/mL<br>) | Bioavail<br>ability<br>(%) |
|---------|----------|-------|-----------------|----------|----------|----------------------|----------------------------|
| Rat     | 10 mg/kg | p.o.  | 9090            | 0.88     | 8.2      | 53200                | 95                         |
| Dog     | 10 mg/kg | p.o.  | 11500           | 0.92     | 20       | 212000               | 83                         |

#### **Clinical Pharmacokinetics**

In a study involving patients with photosensitive epilepsy, single oral doses of **JNJ-26489112** were administered.[4]

| Dose    | Approx. Mean Cmax (μg/mL) | Median Tmax (h) |
|---------|---------------------------|-----------------|
| 1000 mg | 16                        | 3.73 - 5.04     |
| 2000 mg | 28                        | 3.73 - 5.04     |
| 3000 mg | 42                        | 3.73 - 5.04     |

Plasma exposure of JNJ-26489112 increased in a dose-proportional manner.[4]

#### **Clinical Development and Status**

**JNJ-26489112** progressed to Phase 2 clinical trials for the treatment of photosensitive epilepsy. [5] A study in patients with photosensitive epilepsy demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response, a marker of antiepileptic activity.[4] The compound was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.[4]

Development of **JNJ-26489112** was also explored for major depressive disorder; however, this clinical trial was terminated.[1] The global development of **JNJ-26489112** has since been discontinued.

#### Conclusion



**JNJ-26489112** is a well-characterized anticonvulsant compound with a multi-modal mechanism of action targeting key voltage-gated ion channels. Its discovery and preclinical development demonstrated a promising profile for the treatment of epilepsy. While its clinical development has been discontinued, the data and methodologies associated with **JNJ-26489112** provide valuable insights for the ongoing research and development of novel antiepileptic drugs. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for scientists and researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. EA018567B1 Crystalline form of (2s)-(-)-n-(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)sulfamide Google Patents [patents.google.com]
- 3. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [JNJ-26489112: A Technical Overview of its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#jnj-26489112-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com